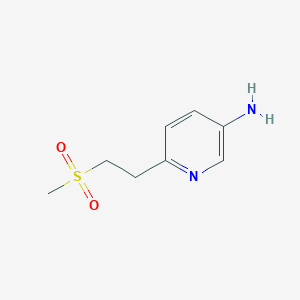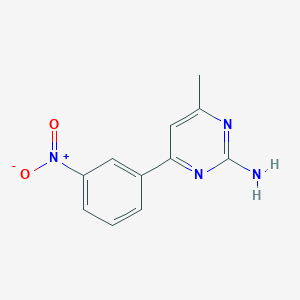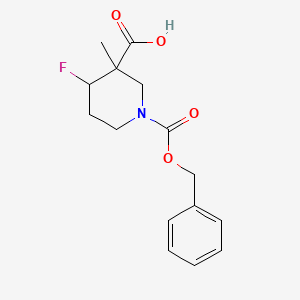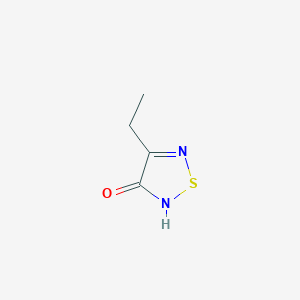![molecular formula C6H6BNO2S B13884233 B-[5-(cyanomethyl)-3-thienyl]Boronic acid CAS No. 1065185-02-5](/img/structure/B13884233.png)
B-[5-(cyanomethyl)-3-thienyl]Boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[5-(cyanomethyl)-3-thienyl]Boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienyl ring with a cyanomethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including B-[5-(cyanomethyl)-3-thienyl]Boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
B-[5-(cyanomethyl)-3-thienyl]Boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form boronic esters or alcohols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Typically, organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Esters: Formed through oxidation reactions.
Applications De Recherche Scientifique
B-[5-(cyanomethyl)-3-thienyl]Boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Material Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism by which B-[5-(cyanomethyl)-3-thienyl]Boronic acid exerts its effects primarily involves its role in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4-(Cyanomethyl)benzeneboronic Acid: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
B-[5-(cyanomethyl)-3-thienyl]Boronic acid is unique due to its thienyl ring, which can impart different electronic properties compared to phenylboronic acids. This can influence the reactivity and selectivity in coupling reactions, making it a valuable compound in organic synthesis.
Propriétés
Numéro CAS |
1065185-02-5 |
|---|---|
Formule moléculaire |
C6H6BNO2S |
Poids moléculaire |
167.00 g/mol |
Nom IUPAC |
[5-(cyanomethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BNO2S/c8-2-1-6-3-5(4-11-6)7(9)10/h3-4,9-10H,1H2 |
Clé InChI |
XEXQGVOXHWCUGN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CSC(=C1)CC#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-[(4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13884152.png)
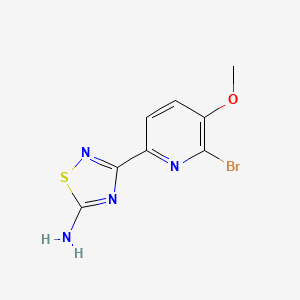
![[4-(2,4-Dichlorophenoxy)phenyl]methanamine](/img/structure/B13884162.png)
![4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13884168.png)
![2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)

![N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884203.png)
